6-Chlorobiphenyl-3-boronic Acid
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Overview
Description
6-Chlorobiphenyl-3-boronic Acid is an organoboron compound that features a biphenyl structure with a chlorine atom at the 6th position and a boronic acid group at the 3rd position. This compound is particularly significant in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 6-Chlorobiphenyl-3-boronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are conducted under mild and functional group-tolerant conditions, making them suitable for producing significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Chlorobiphenyl-3-boronic Acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
6-Chlorobiphenyl-3-boronic Acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of biochemical tools for molecular recognition and sensing applications.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 6-Chlorobiphenyl-3-boronic Acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic Acid: Another boronic acid derivative used in organic synthesis.
4-Formylphenylboronic Acid: Similar to 3-Formylphenylboronic Acid but with the formyl group at the 4th position.
Phenylboronic Acid: A simpler boronic acid used in various chemical reactions.
Uniqueness
6-Chlorobiphenyl-3-boronic Acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the chlorine atom at the 6th position can influence the electronic properties of the compound, making it particularly useful in certain synthetic applications .
Biological Activity
6-Chlorobiphenyl-3-boronic acid is a notable organoboron compound with significant implications in medicinal chemistry and organic synthesis. This article delves into its biological activity, highlighting its potential applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a biphenyl structure with a chlorine atom at the sixth position and a boronic acid group at the third position. Its molecular formula is C12H10BClO2. The boronic acid functionality allows for reversible covalent bonding with diols, making it a valuable tool in drug design and development.
Mechanisms of Biological Activity
1. Interaction with Biological Molecules:
Boronic acids, including this compound, are known to interact with various biological targets, such as enzymes and receptors. The ability to form reversible covalent bonds enables these compounds to modulate biological pathways effectively .
2. Antimicrobial Properties:
Research has shown that organoboron compounds possess antimicrobial properties. They can inhibit the activity of β-lactamases, enzymes that confer antibiotic resistance in bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa. For instance, studies indicate that certain boronic acids can restore susceptibility to antibiotics in resistant strains .
3. Anti-biofilm Activity:
Boronic acids have demonstrated anti-biofilm properties, which are crucial in treating persistent infections caused by biofilm-forming bacteria. These compounds interfere with biofilm formation and maintenance, providing a potential therapeutic avenue against chronic infections .
Comparative Studies
To understand the efficacy of this compound better, it is essential to compare it with other organoboron compounds:
Case Studies
Several studies have explored the biological activity of boronic acid derivatives:
- Case Study 1: A study on the interaction of boronic acids with metallo-β-lactamases showed that specific derivatives could significantly enhance the efficacy of existing antibiotics against resistant strains. The minimum inhibitory concentration (MIC) was reduced dramatically when combined with boronic acids .
- Case Study 2: Research on the anti-biofilm properties of boron-containing compounds revealed that they could disrupt established biofilms in vitro, presenting a promising strategy for treating chronic infections caused by biofilm-forming pathogens .
Properties
Molecular Formula |
C12H10BClO2 |
---|---|
Molecular Weight |
232.47 g/mol |
IUPAC Name |
(4-chloro-3-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
AXRKIJHKUZRNIX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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